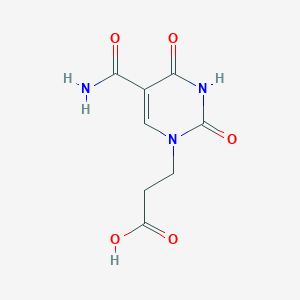

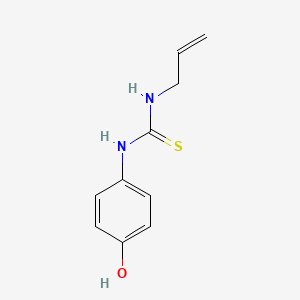

1-(4-Hydroxyphenyl)-3-prop-2-enylthiourea

Vue d'ensemble

Description

“1-(4-Hydroxyphenyl)-3-prop-2-enylthiourea” is a compound that has been studied using density functional theory . It’s important to note that the information available is limited and may not fully describe the compound.

Molecular Structure Analysis

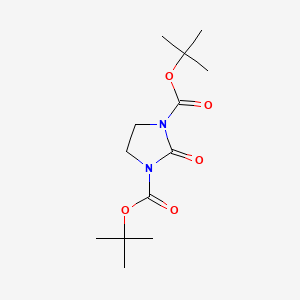

The molecular structure of “this compound” has been analyzed using density functional theory . The oxygen atoms and π-system revealed a high chemical reactivity for the title compound as electron donor spots and active sites for an electrophilic attack .Applications De Recherche Scientifique

Antioxidant Activity

A study by (Sulpizio et al., 2016) synthesized derivatives of 2'-aminochalcone, including compounds similar to 1-(4-Hydroxyphenyl)-3-prop-2-enylthiourea. These compounds were tested for their antioxidant activity, revealing that derivatives with hydroxyl functionalities exhibited strong antioxidant properties.

Non-Linear Optical Properties

Research by (Singh et al., 2012) focused on chalcones, compounds related to this compound, examining their non-linear optical properties. The study highlights the potential of these compounds in photonics and optoelectronics.

Antiproliferative Activity

A study by (Ma et al., 2017) isolated compounds similar to this compound from Daphniphyllum macropodum and evaluated their antiproliferative activity against lung cancer cell lines, indicating potential in cancer research.

Electronic and Chemical Properties

(Adole et al., 2020) explored the molecular structure, electronic properties, and chemical reactivity of chalcone derivatives, providing insights into the electronic behavior of compounds like this compound.

Photochemical Properties

The photochemical properties of chalcone analogs, closely related to this compound, were studied by (Bąkowicz et al., 2015). They analyzed how pressure affects molecular packing and photochemical reactions, relevant for photodynamic therapy and photochemistry.

Fluorescence and Optical Properties

(Khan et al., 2016) synthesized a chalcone derivative with potential as a powerful fluorophore. The study on its optical properties suggests applications in fluorescence imaging and sensing.

Spectroscopic Characterization

A series of chalcone derivatives, related to this compound, were synthesized and characterized spectroscopically by (Jin-hong, 2011), providing a basis for understanding the spectroscopic behavior of similar compounds.

Synthesis and Reactivity

Research by (Panja et al., 2010) involved the synthesis of compounds similar to this compound, providing insights into their chemical reactivity and potential applications in synthetic chemistry.

Crystallography and Molecular Interaction

The molecular structure and hydrogen bonding interactions of chalcone derivatives were studied by (Butcher et al., 2007), offering information on the crystallographic properties of similar compounds.

Chemotherapeutic Potential

(Singh et al., 2016) synthesized Ru(II) complexes with chalcone ligands, examining their potential as chemotherapeutics against breast cancer. This research demonstrates the therapeutic potential of chalcone derivatives.

Mécanisme D'action

Target of Action

It is structurally similar to 4-hydroxyphenylpyruvate dioxygenase (hppd), an enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate into homogentisate . This enzyme is found in nearly all aerobic forms of life .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving electron donation and electrophilic attack .

Biochemical Pathways

Given its structural similarity to hppd, it may influence the catabolism of tyrosine

Pharmacokinetics

Similar compounds such as piceol have a molar mass of 136150 g·mol−1 , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory activity

Action Environment

Similar compounds are known to be sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation

Analyse Biochimique

Biochemical Properties

Based on its structural similarity to other phenolic compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the hydroxyphenyl and prop-2-enylthiourea groups present in the molecule .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of 1-(4-Hydroxyphenyl)-3-prop-2-enylthiourea at different dosages in animal models have not been reported. Studies could be conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially be involved in pathways related to the metabolism of phenolic compounds

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1-(4-hydroxyphenyl)-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-7-11-10(14)12-8-3-5-9(13)6-4-8/h2-6,13H,1,7H2,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVFACUXEHCDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395504 | |

| Record name | 1-(4-hydroxyphenyl)-3-prop-2-enylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20680-01-7 | |

| Record name | NSC204239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-hydroxyphenyl)-3-prop-2-enylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

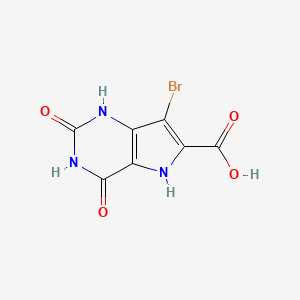

![Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3049376.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)